molecular formula C11H11Cl2NO2 B12083850 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde

2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde

Cat. No.: B12083850
M. Wt: 260.11 g/mol
InChI Key: UUODUXLKNLHFSX-SOFGYWHQSA-N
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Description

2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of dichlorophenoxy and dimethylamino groups attached to an acrylaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2,6-dichlorophenol with a suitable acrylaldehyde derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenoxy)-N-phenylacetamide
  • 2-(2,6-Dichlorophenoxy)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(2,6-Dichlorophenoxy)-3-(dimethylamino)acrylaldehyde is unique due to its combination of dichlorophenoxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

(E)-2-(2,6-dichlorophenoxy)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H11Cl2NO2/c1-14(2)6-8(7-15)16-11-9(12)4-3-5-10(11)13/h3-7H,1-2H3/b8-6+

InChI Key

UUODUXLKNLHFSX-SOFGYWHQSA-N

Isomeric SMILES

CN(C)/C=C(\C=O)/OC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CN(C)C=C(C=O)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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